

# Spectroscopic data comparison between 1-Acetylindolin-3-one and its analogs.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Acetylindolin-3-one

Cat. No.: B091299

[Get Quote](#)

## A Comprehensive Comparison of Spectroscopic Data: 1-Acetylindolin-3-one and Its Analogs

For researchers and professionals in the field of drug development and chemical sciences, a thorough understanding of the structural and electronic properties of bioactive molecules is paramount. **1-Acetylindolin-3-one** and its analogs are classes of compounds that have garnered interest due to their versatile chemical nature and potential applications. This guide provides a detailed comparison of the spectroscopic data for **1-Acetylindolin-3-one** and two of its common analogs, 1-acetylindole and 3-acetylindole. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a valuable resource for characterization and further research.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1-Acetylindolin-3-one**, 1-acetylindole, and 3-acetylindole, allowing for a direct comparison of their structural features.

### **<sup>1</sup>H NMR Spectroscopic Data (ppm)**

| Compound              | Aromatic Protons                              | CH <sub>2</sub> Protons | CH <sub>3</sub> Protons | Other Protons     | Solvent |
|-----------------------|-----------------------------------------------|-------------------------|-------------------------|-------------------|---------|
| 1-Acetylindolin-3-one | 7.20-7.70 (m, 4H)                             | 4.20 (s, 2H)            | 2.25 (s, 3H)            | CDCl <sub>3</sub> |         |
| 1-Acetylindole        | 7.10-7.60 (m, 5H), 8.45 (d, 1H)               | 2.60 (s, 3H)            | CDCl <sub>3</sub>       |                   |         |
| 3-Acetylindole        | 7.30-7.50 (m, 3H), 8.10 (m, 1H), 8.30 (s, 1H) | 2.50 (s, 3H)            | 8.80 (br s, 1H, NH)     | CDCl <sub>3</sub> |         |

### <sup>13</sup>C NMR Spectroscopic Data (ppm)

| Compound              | C=O (Ketone/Amide) | Aromatic/Alkenyl Carbons                               | CH <sub>2</sub> Carbon | CH <sub>3</sub> Carbon | Solvent           |
|-----------------------|--------------------|--------------------------------------------------------|------------------------|------------------------|-------------------|
| 1-Acetylindolin-3-one | 168.0, 205.0       | 117.0, 122.0, 125.0, 126.0, 138.0, 155.0               | 55.0                   | 24.0                   | CDCl <sub>3</sub> |
| 1-Acetylindole        | 168.5              | 108.0, 116.5, 121.0, 123.5, 125.0, 126.0, 131.0, 136.0 | 24.1                   | CDCl <sub>3</sub>      |                   |
| 3-Acetylindole        | 192.8              | 111.8, 117.0, 121.5, 122.5, 123.0, 126.0, 135.5, 137.0 | 27.5                   | CDCl <sub>3</sub>      |                   |

### Infrared (IR) Spectroscopic Data (cm<sup>-1</sup>)

| Compound              | C=O Stretch  | C=C Aromatic Stretch | C-N Stretch | N-H Stretch    |
|-----------------------|--------------|----------------------|-------------|----------------|
| 1-Acetylindolin-3-one | ~1710, ~1680 | ~1600, ~1480         | ~1350       | Not Applicable |
| 1-Acetylindole        | ~1700        | ~1600, ~1470         | ~1370       | Not Applicable |
| 3-Acetylindole        | ~1648        | ~1524, ~1468         | ~1369       | ~3056          |

## Mass Spectrometry (MS) Data (m/z)

| Compound              | Molecular Ion (M <sup>+</sup> ) | Major Fragment Ions |
|-----------------------|---------------------------------|---------------------|
| 1-Acetylindolin-3-one | 175                             | 133, 104, 76        |
| 1-Acetylindole        | 159                             | 117, 90, 77         |
| 3-Acetylindole        | 159                             | 144, 116, 89        |

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for each method.

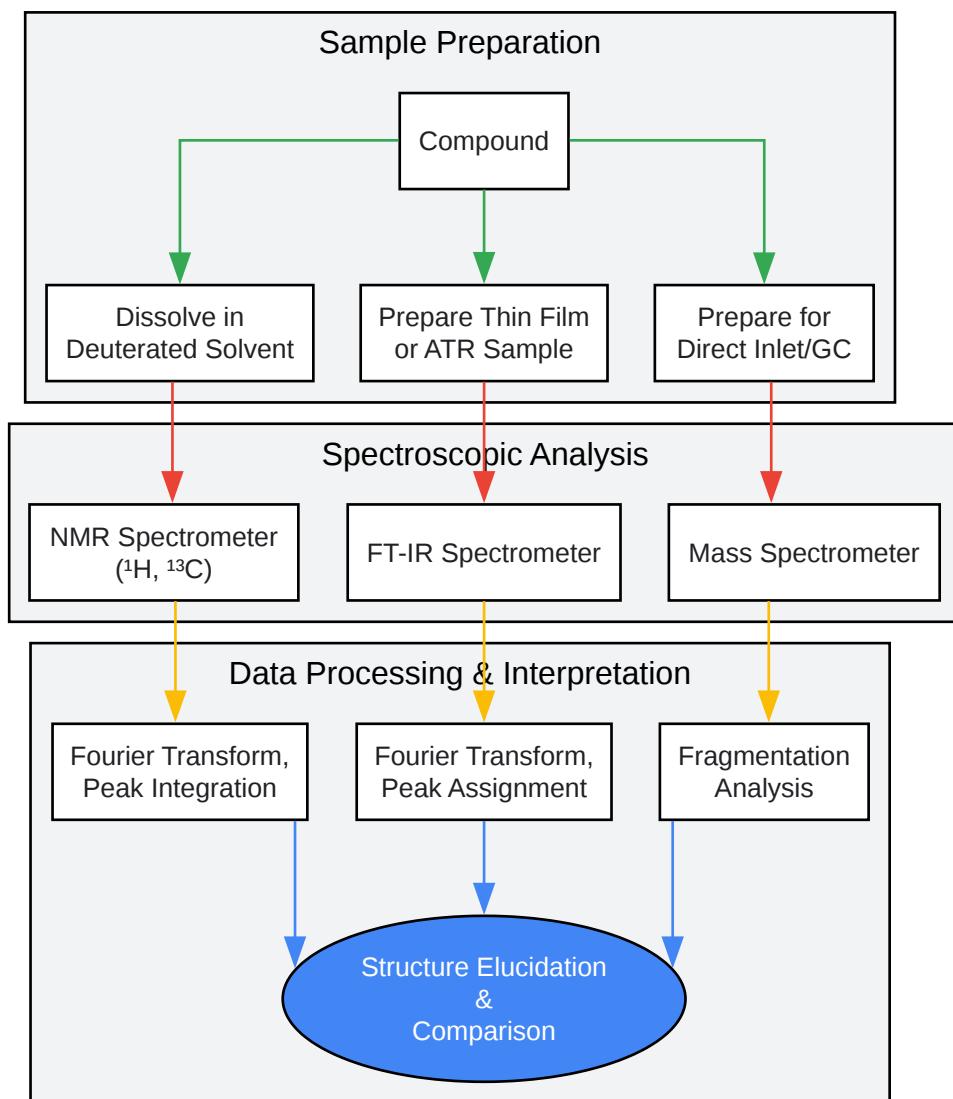
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
  - $^1\text{H}$  NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
  - $^{13}\text{C}$  NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
- Data Acquisition: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Spectra were collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.


## Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
- Mass Analysis: The generated ions were separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole mass analyzer.
- Detection: The abundance of each ion was measured, and the data was presented as a mass spectrum, a plot of relative intensity versus  $m/z$ .

## Experimental Workflow

The general workflow for the spectroscopic analysis of the compounds discussed is illustrated in the following diagram.

## General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide provides a foundational dataset for **1-Acetylindolin-3-one** and its analogs, which is essential for researchers engaged in the synthesis, characterization, and application of these compounds. The presented data and protocols offer a reliable reference for identity confirmation and further structural modifications.

- To cite this document: BenchChem. [Spectroscopic data comparison between 1-Acetylindolin-3-one and its analogs.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b091299#spectroscopic-data-comparison-between-1-acetylindolin-3-one-and-its-analogs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)